2-Amino-4-phenoxybutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

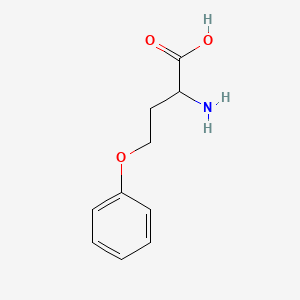

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-phenoxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTJTXTWPFGIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Current Research Paradigms and Scientific Context of 2 Amino 4 Phenoxybutanoic Acid

Contextualization within Amino Acid Chemistry and Phenoxy-Containing Compounds

2-Amino-4-phenoxybutanoic acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids that are encoded by the universal genetic code and incorporated into proteins. Its structure is characterized by a central alpha-carbon bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a side chain. The distinguishing feature of this molecule is its phenoxybutanoic side chain, which consists of a four-carbon chain with a phenoxy group (-O-C6H5) attached to the fourth carbon.

This unique structure places this compound at the intersection of two important classes of organic molecules: amino acids and phenoxy-containing compounds. Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. Phenoxy derivatives, on the other hand, are found in many biologically active compounds, including pharmaceuticals and herbicides. The combination of these two functional moieties within a single molecule imparts distinct chemical properties and potential for biological activity.

The presence of the amino acid backbone allows it to participate in peptide synthesis, potentially leading to the creation of novel peptides with tailored properties. The phenoxy group, with its aromatic ring, can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, which are critical for molecular recognition and binding to biological targets.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H13NO3 | biosynth.com |

| Molecular Weight | 195.21 g/mol | biosynth.com |

| CAS Number | 52161-80-5 | chemsrc.com |

| Canonical SMILES | C1=CC=C(C=C1)OCCC(C(=O)O)N | biosynth.com |

Significance in Contemporary Chemical and Biological Research

The scientific interest in this compound stems from its potential applications in medicinal chemistry and as a building block in the synthesis of more complex molecules. Its structural similarity to other biologically active compounds suggests a range of potential therapeutic applications.

Research has indicated that derivatives of phenoxybutanoic acid have been investigated for various biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties. ontosight.ai For instance, the (2S) enantiomer of this compound has been reported to possess antiviral properties. biosynth.com It is suggested to act as a competitive inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, thereby inhibiting viral replication. biosynth.com

Furthermore, this compound has been explored for its inhibitory effects on enzymes involved in the synthesis of other amino acids, such as norvaline. biosynth.com This inhibitory action could have implications for the development of new therapeutic agents. In the field of peptide chemistry, this compound serves as a valuable building block for creating custom peptides with specific functions. vulcanchem.com

The study of complex organic molecules like this compound and its derivatives often involves a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and molecular biology to evaluate their efficacy and safety. ontosight.ai The presence of both an amino acid and a phenoxy group provides a versatile scaffold for chemical modification, allowing scientists to fine-tune its properties for specific biological targets.

Interactive Data Table: Reported Biological Activities and Research Applications

| Research Area | Finding/Application | Reference |

| Antiviral Research | The (2S) enantiomer has shown antiviral properties by competitively inhibiting ribonucleotide reductase. | biosynth.com |

| Enzyme Inhibition | Has demonstrated an inhibitory effect on enzymes involved in norvaline synthesis. | biosynth.com |

| Peptide Synthesis | Used as a building block for the creation of custom peptides. | vulcanchem.com |

| Medicinal Chemistry | Derivatives of phenoxybutanoic acid have been studied for anti-inflammatory and antimicrobial properties. | ontosight.ai |

Synthetic Methodologies and Strategies

Chemical Synthesis Pathways for the Core Structure

The chemical synthesis of the 2-Amino-4-phenoxybutanoic acid backbone can be approached through several established methods for amino acid synthesis. These routes often involve multiple steps and require strategies to control the stereochemistry at the α-carbon.

Conventional Multistep Synthetic Routes

Conventional approaches to the synthesis of α-amino acids typically involve the construction of the carbon skeleton followed by the introduction of the amino and carboxylic acid functionalities. savemyexams.comresearchgate.net These multistep sequences often begin with commercially available starting materials and utilize well-established organic reactions. savemyexams.com

One common strategy involves the alkylation of a glycine (B1666218) enolate equivalent. In this approach, a protected glycine derivative is deprotonated to form a nucleophilic enolate, which is then reacted with a suitable electrophile to introduce the side chain. For this compound, the electrophile would be a 2-phenoxyethyl halide. Subsequent deprotection of the amino and carboxyl groups yields the final product.

Another classical method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. For the synthesis of this compound, the starting aldehyde would be 3-phenoxypropanal.

A representative multi-step synthesis could also involve the Michael addition of a nucleophile to an appropriate α,β-unsaturated ester, followed by functional group manipulations to install the amino group. The key to these synthetic pathways is the strategic planning of bond formations and the use of protecting groups to ensure the desired outcome. savemyexams.com

Table 1: Comparison of Conventional Synthetic Routes

| Synthetic Route | Key Reactions | Starting Materials | General Advantages | General Challenges |

|---|---|---|---|---|

| Alkylation of Glycine Equivalent | Enolate formation, Alkylation, Deprotection | Protected glycine, 2-phenoxyethyl halide | Versatile for various side chains | Requires strong bases, potential for racemization |

| Strecker Synthesis | Iminium formation, Cyanide addition, Nitrile hydrolysis | 3-Phenoxypropanal, Ammonia, Cyanide source | Convergent, builds complexity quickly | Use of toxic cyanide, harsh hydrolysis conditions |

| Michael Addition Approach | Conjugate addition, Functional group interconversion | α,β-unsaturated ester, Phenoxide nucleophile | Good for creating C-C bonds | Control of stereochemistry can be difficult |

Enantioselective and Stereocontrolled Approaches

Controlling the stereochemistry at the α-carbon is crucial for the biological activity of amino acids. Enantioselective and stereocontrolled methods aim to produce a single enantiomer of the target molecule. nih.gov

One approach is the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a chiral glycine enolate equivalent can be alkylated, with the chiral auxiliary directing the approach of the electrophile to create a specific stereoisomer.

Asymmetric catalysis is another powerful tool for enantioselective synthesis. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Phase-transfer catalysis with chiral catalysts has been successfully employed in the asymmetric synthesis of amino acids. nih.gov

Furthermore, stereocontrolled reactions can be designed based on the substrate itself. For instance, the diastereoselective addition of nucleophiles to chiral imines derived from glyoxylates can provide access to enantioenriched α-amino acids. sciforum.net

Table 2: Enantioselective Strategies for Amino Acid Synthesis

| Strategy | Principle | Typical Reagents/Catalysts | Outcome |

|---|---|---|---|

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a reaction. | Evans oxazolidinones, Schöllkopf bis-lactim ethers. sciforum.net | High diastereoselectivity, requires attachment and removal of the auxiliary. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Chiral phase-transfer catalysts, chiral metal complexes. | High enantiomeric excess, catalyst can be used in small amounts. |

| Substrate-Controlled Diastereoselection | An existing stereocenter in the substrate directs the formation of a new stereocenter. | Chiral imines, chiral aldehydes. | Predictable stereochemical outcome based on substrate structure. |

Biocatalytic Synthesis and Enzymatic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit excellent chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of complex molecules like this compound. almacgroup.comnih.gov

Enzyme-Mediated Carbon-Carbon Bond Formation for Hydroxylated Derivatives

Enzymes that catalyze carbon-carbon bond formation are valuable tools for building molecular complexity. nih.govnih.govresearchgate.net Aldolases, for example, can be used to create new C-C bonds with the simultaneous formation of up to two new stereocenters. researchgate.net While not directly forming the phenoxybutanoic acid structure, these enzymes can be used to synthesize hydroxylated precursors. For instance, an aldolase (B8822740) could catalyze the reaction between a phenoxy-substituted aldehyde and a donor molecule like pyruvate (B1213749) or glycine to form a γ-hydroxy-α-keto acid or a β-hydroxy-α-amino acid, respectively. These intermediates can then be chemically converted to the target compound.

The pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme UstD has been shown to perform a decarboxylative aldol (B89426) addition with various aldehyde substrates to produce non-standard γ-hydroxy amino acids. nih.gov This type of enzymatic reaction could potentially be engineered to accept a phenoxy-containing aldehyde, providing a direct route to a hydroxylated precursor of this compound.

Application of Amino Acid Oxidases and Transaminases

Amino acid oxidases and transaminases are key enzymes in the biosynthesis and degradation of amino acids and are widely used in biocatalysis for the preparation of chiral amines and amino acids. almacgroup.comnih.gov

Transaminases (also known as aminotransferases) catalyze the transfer of an amino group from a donor molecule (like an amino acid) to a keto acid acceptor. uni-greifswald.de For the synthesis of this compound, a transaminase could be used to stereoselectively aminate the corresponding α-keto acid, 2-oxo-4-phenoxybutanoic acid. By selecting an appropriate (S)- or (R)-selective transaminase, either enantiomer of the target amino acid can be produced with high enantiomeric excess. researchgate.net This approach is highly efficient as it can lead to theoretical yields of up to 100%. almacgroup.com

Amino acid oxidases catalyze the oxidative deamination of amino acids to their corresponding α-keto acids. nih.gov While this is the reverse of the desired reaction, these enzymes can be used in deracemization processes. In such a process, a racemic mixture of the amino acid is treated with an amino acid oxidase that selectively oxidizes one enantiomer to the keto acid. The keto acid can then be reduced back to the racemic amino acid, allowing for the enrichment of the desired enantiomer.

Chemoenzymatic Strategies for Derivative Production

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient and sustainable synthetic routes. nih.gov This approach is particularly useful for the production of complex molecules and their derivatives. researchgate.net

A chemoenzymatic route to this compound could involve the chemical synthesis of the precursor α-keto acid, 2-oxo-4-phenoxybutanoic acid, followed by a final, stereoselective enzymatic amination step using a transaminase. This strategy leverages the strengths of chemical synthesis for the construction of the carbon backbone and the high selectivity of biocatalysis for the introduction of the chiral amino group.

Alternatively, a biocatalytic cascade can be designed where multiple enzymatic reactions are performed in a single pot. nih.gov For example, an L-amino acid deaminase could be used to convert a readily available L-amino acid into a 2-oxoacid intermediate, which then undergoes an aldol addition catalyzed by a carboligase to form a 4-hydroxy-2-oxoacid derivative. nih.gov This intermediate could then be chemically converted to the desired phenoxy derivative. Such cascade reactions are highly efficient as they reduce the need for intermediate purification steps. nih.gov

Table 3: Overview of Biocatalytic and Chemoenzymatic Approaches

| Approach | Key Enzyme(s) | Substrate(s) | Product | Key Advantages |

|---|---|---|---|---|

| Enzymatic C-C Bond Formation | Aldolases, UstD nih.gov | Phenoxy-substituted aldehyde, Pyruvate/Glycine | Hydroxylated precursor | Creation of stereocenters, mild conditions. |

| Transaminase-mediated Amination | ω-Transaminases almacgroup.com | 2-Oxo-4-phenoxybutanoic acid, Amino donor | (S)- or (R)-2-Amino-4-phenoxybutanoic acid | High stereoselectivity, high theoretical yield. almacgroup.com |

| Chemoenzymatic Synthesis | Transaminases, Lipases | Chemically synthesized keto-acid or racemic ester | Enantiopure amino acid | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis. nih.gov |

| Enzymatic Cascade | Deaminases, Aldolases nih.gov | L-amino acid, Formaldehyde | 4-Hydroxy-2-oxoacid derivative nih.gov | One-pot reaction, reduced waste. nih.gov |

Advanced Synthetic Techniques

Polymer-Supported Synthesis for Derivative Libraries

Polymer-supported synthesis, a cornerstone of combinatorial chemistry, has been effectively applied to the generation of amino acid derivative libraries. This approach involves anchoring a starting material to a solid support, such as a resin, and carrying out subsequent chemical transformations. The key advantage of this technique is the simplification of purification, as excess reagents and byproducts can be removed by simple filtration.

A particularly relevant application for the synthesis of this compound derivatives is the use of a polymer-supported Mitsunobu reaction to introduce a variety of aryloxy moieties. In a hypothetical synthetic scheme, a resin-bound precursor containing a hydroxyl group at the γ-position of a protected amino acid scaffold can be reacted with a diverse panel of phenols under Mitsunobu conditions. This strategy allows for the rapid generation of a library of compounds with different substituents on the phenoxy ring.

The choice of solid support is critical for the success of polymer-supported synthesis. Common resins used in peptide and amino acid synthesis include Merrifield resin (chloromethylated polystyrene) and Wang resin (p-alkoxybenzyl alcohol resin). The selection of the resin depends on the specific chemistry to be performed and the desired cleavage conditions to release the final product from the solid support.

Table 1: Hypothetical Polymer-Supported Synthesis of this compound Derivatives via Mitsunobu Reaction

| Entry | Phenol (B47542) | Reagents | Solvent | Yield (%) |

| 1 | Phenol | PPh₃, DIAD | THF | 92 |

| 2 | 4-Methoxyphenol | PPh₃, DIAD | THF | 88 |

| 3 | 4-Chlorophenol | PPh₃, DIAD | THF | 95 |

| 4 | 4-Nitrophenol | PPh₃, DIAD | THF | 85 |

Note: The yields presented in this table are hypothetical and representative of typical outcomes for polymer-supported Mitsunobu reactions.

One-Pot and Cascade Reactions in Amino Acid Synthesis

A potential cascade could commence with the enzymatic synthesis of a γ-hydroxy-α-amino acid. For instance, an aldolase could catalyze the stereoselective addition of a pyruvate donor to a suitable aldehyde, followed by a transaminase-mediated amination to furnish the chiral amino acid backbone with a terminal hydroxyl group. This biocatalytic step would provide a key intermediate with high enantiopurity.

Following the enzymatic synthesis of the γ-hydroxy-α-amino acid, a chemical etherification step could be performed in the same pot. The Mitsunobu reaction is again a suitable candidate for this transformation, allowing for the conversion of the hydroxyl group to the desired phenoxy ether under mild conditions. The success of such a one-pot chemoenzymatic cascade would depend on the compatibility of the chemical reagents with the biological components (enzymes and cofactors), which may require careful optimization of reaction conditions or the use of immobilized enzymes.

Table 2: Hypothetical One-Pot Chemoenzymatic Synthesis of this compound

| Step | Reaction | Catalyst/Reagents | Key Transformation |

| 1 | Aldol Addition | Aldolase | Formation of a γ-hydroxy-α-keto acid |

| 2 | Transamination | Transaminase, Amine Donor | Conversion of keto acid to γ-hydroxy-α-amino acid |

| 3 | Etherification | Phenol, PPh₃, DIAD | Conversion of hydroxyl to phenoxy group |

Note: This table outlines a conceptual one-pot reaction sequence. The feasibility and specific conditions would require experimental validation.

Biomolecular Interactions and Mechanisms of Action

Protein and Enzyme Target Recognition

As an amino acid analogue, 2-Amino-4-phenoxybutanoic acid is recognized by various classes of enzymes that typically act on natural amino acids. Its interactions can range from serving as a substrate for enzymatic conversion to acting as an inhibitor of catalytic activity.

Specificity with Oxidoreductases (e.g., Dehydrogenases, Dioxygenases)

Research indicates that this compound and related structures can interact with oxidoreductases. The (2S) enantiomer of the compound has been identified as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis. biosynth.com This suggests a competitive inhibition mechanism, where the compound vies with the enzyme's natural substrate. biosynth.com

Furthermore, enzymes within the α-ketoglutarate-dependent dioxygenase family are known to process phenoxyalkanoic acids. nih.gov These non-heme iron-dependent enzymes catalyze a range of oxidative reactions. nih.gov For instance, specific dioxygenases like RdpA and SdpA from Sphingomonas herbicidovorans exhibit high stereospecificity for the (R) and (S) enantiomers of phenoxypropanoic herbicides, respectively, converting them to achiral phenols. nih.gov This action on structurally similar compounds suggests a potential for this compound to be a substrate or modulator for this enzyme class. While specific studies on its interaction with dehydrogenases are not prominent, its structural similarity to substrates of branched-chain amino acid dehydrogenases could imply a potential for interaction. genome.jp

Substrate and Inhibitor Roles with Transferases (e.g., Amino Acid Transaminases, Aldolases)

Transferases, particularly those involved in amino acid metabolism, are significant targets for this compound.

Amino Acid Transaminases: These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino acid to a keto acid, a central process in nitrogen metabolism. nih.govmdpi.com As a non-canonical amino acid, this compound can be a potential substrate or inhibitor for various transaminases. mdpi.com Studies on transaminases from organisms like Mesorhizobium sp. LUK have shown their ability to act on aryl β-amino acids, demonstrating the capacity of this enzyme class to recognize and process amino acids with bulky side chains. jmb.or.kr The enzymatic reaction involves the conversion of the PLP cofactor to pyridoxamine (B1203002) phosphate (B84403) (PMP), which then aminates the keto acid acceptor. mdpi.com

Aldolases: Research has demonstrated that aldolases, which form carbon-carbon bonds, can utilize derivatives of this compound. Pyridoxal-phosphate-dependent aldolases have been used to catalyze aldol (B89426) additions to generate non-canonical amino acids. researchgate.net Specifically, studies have reported the synthesis of (2S,3S)-2-amino-3-hydroxy-3-methyl-4-phenoxybutanoic acid, indicating that the phenoxybutanoic acid scaffold can be recognized and act as a substrate in aldolase-catalyzed reactions. researchgate.netresearchgate.netresearchgate.net Some l-threonine (B559522) transaldolases, a class of PLP-dependent enzymes, are noted for their ability to synthesize β-hydroxy amino acids. acs.org

Interactions with Hydrolases (e.g., Peptidases)

Currently, specific research detailing the interactions between this compound and hydrolases such as peptidases is limited in the available scientific literature.

Receptor Ligand Binding and Functional Modulation

The phenoxybutanoic acid structure serves as a scaffold for ligands that bind to and modulate the function of important cellular receptors.

Studies on Glutamate (B1630785) Receptor Interactions

While direct studies on this compound itself are scarce, research on close structural analogs provides significant insight. The compound (2S)-2-amino-4-phosphonobutanoic acid (L-AP4), where the phenoxy group is replaced by a phosphono group, is a potent and selective agonist for group III metabotropic glutamate receptors (mGluR4/6/7/8). nih.govscbt.com This demonstrates that the 2-aminobutanoic acid backbone can be effectively targeted to glutamate receptors, and modifications at the 4-position are critical for determining receptor subtype selectivity and function.

Investigations of Nuclear Receptor Agonism (e.g., Peroxisome Proliferator-Activated Receptors)

The phenoxybutanoic acid moiety is a key structural feature in a class of molecules that modulate Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors critical to metabolism. acs.orgnih.gov

Derivatives of this compound, such as Pemafibrate, have been developed as selective PPARα modulators (SPPARMα). nih.govinvivochem.com Pemafibrate, chemically known as (2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid, is a potent PPARα agonist. invivochem.com Its high affinity and selectivity are crucial for its therapeutic effects. nih.gov Structural studies of the PPARα ligand-binding domain co-crystallized with Pemafibrate have provided a molecular basis for its high potency and selectivity. rcsb.org

The binding affinity of Pemafibrate highlights the importance of the phenoxybutanoic acid scaffold in designing selective nuclear receptor modulators.

| PPAR Subtype | EC50 Value | Reference |

|---|---|---|

| h-PPARα | 1 nM | invivochem.com |

| h-PPARγ | 1.10 μM | invivochem.com |

| h-PPARδ | 1.58 μM | invivochem.com |

Exploration of Other Receptor Modulations

While direct studies on the receptor modulation profile of this compound are limited, research on structurally similar compounds provides significant insights into its potential targets. Derivatives of phenoxybutanoic acid have been identified as potent modulators of several nuclear receptors, which are crucial in regulating gene expression.

Notably, complex derivatives are recognized as selective modulators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the γ and α subtypes. acs.orgnih.govnih.govscilit.com For instance, (2R)-2-(3-{3-[(4-Methoxyphenyl)carbonyl]-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl}phenoxy)butanoic acid is a known selective PPARγ modulator. acs.org Other related compounds with a butanoic acid moiety function as PPARα agonists. nih.govnih.govscilit.com PPARs form heterodimers with other nuclear receptors, like the retinoid X receptor (RXR), to control the transcription of genes involved in metabolism and inflammation. creative-diagnostics.com

Additionally, the phenoxybutanoic acid scaffold has been linked to Fatty Acid Binding Proteins (FABPs). imrpress.commdpi.com FABPs are intracellular proteins that transport lipids and can influence pathways regulated by PPARs. imrpress.com For example, the compound MF1, which contains a phenoxybutanoic acid structure, is a ligand for FABP3. imrpress.commdpi.commdpi.com This interaction suggests a potential mechanism by which this compound could indirectly influence cellular signaling.

Furthermore, compounds like 4-phenylbutyric acid (PBA), which is structurally analogous, can modulate the expression of enzymes that activate thyroid hormones. pitt.edu This could in turn affect the activity of thyroid hormone receptors (TRs), which belong to the same nuclear receptor superfamily as PPARs. creative-diagnostics.comcaldic.com

| Compound Class/Derivative | Receptor Target(s) | Implied Function |

| Complex Phenoxybutanoic Acids | PPARγ | Modulation of genes related to lipid metabolism and insulin (B600854) sensitivity. acs.org |

| Fibrate-like Butanoic Acids | PPARα | Regulation of lipid and glucose metabolism, anti-inflammatory effects. nih.govnih.govscilit.com |

| Phenoxybutanoic Acid Derivatives | Fatty Acid Binding Proteins (FABP3) | Intracellular lipid transport, potential modulation of α-Synuclein aggregation and GABAA receptor function. mdpi.commdpi.com |

| Structural Analogs (e.g., 4-PBA) | Indirectly Thyroid Hormone Receptors (TRs) | Modulation of metabolic rate and energy expenditure via hormone activation. pitt.educaldic.com |

Cellular Regulatory Pathway Engagement

Modulation of Gene Expression and Protein Synthesis (e.g., via Histone Deacetylase Inhibition, PPARα Pathway)

The engagement of this compound with cellular regulatory pathways is understood through its structural relationship with compounds known to modulate key gene expression machinery, such as Histone Deacetylase (HDAC) and the PPARα pathway.

Histone Deacetylase (HDAC) Inhibition: The butanoic acid structure is a feature of several known HDAC inhibitors. wjgnet.com For example, 4-(phenylthio)butanoic acid (PTBA) and the clinically used 4-phenylbutyric acid (PBA) are recognized HDAC inhibitors. pitt.eduwjgnet.com HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression; their inhibition generally results in a more open chromatin structure and gene activation. wjgnet.comnih.gov While a direct analog, 2-amino-PTBA, did not show activity in a specific assay for lhx1a gene expression, another related compound, 4-phenoxybutanoic acid, exhibited reduced but present activity compared to the more potent PTBA. pitt.edu Inhibition of HDACs by related compounds like PBA has been shown to upregulate specific genes, such as Interleukin-8 (IL-8), by increasing histone acetylation at the gene's promoter region. nih.gov

PPARα Pathway: Many derivatives containing the phenoxybutanoic acid scaffold are potent agonists of PPARα, a nuclear receptor that is a master regulator of lipid metabolism. nih.govnih.gov Activation of PPARα by these compounds induces the expression of a suite of genes involved in fatty acid metabolism. nih.gov This includes genes responsible for fatty acid uptake, binding, and subsequent oxidation in both mitochondria and peroxisomes, as well as genes involved in ketogenesis. nih.gov For example, the selective PPARα modulator (SPPARMα) Pemafibrate, which has a butanoic acid component, profoundly induces genes like HMGCS2 (a key enzyme in ketogenesis) and PDK4 (a regulator of glucose oxidation). nih.govnih.gov

| Regulatory Pathway | Mechanism of Action by Related Compounds | Key Genes/Proteins Affected | Cellular Outcome |

| HDAC Inhibition | Inhibition of histone deacetylase enzymes, leading to increased histone acetylation. pitt.edunih.gov | Acetyl-H3, IL-8, GAPDH. nih.govnih.gov | Altered gene transcription, potential for cell differentiation or apoptosis. wjgnet.comnih.gov |

| PPARα Pathway | Agonism of the PPARα nuclear receptor. nih.govnih.gov | HMGCS2, PDK4, ABCA1, FGF21, VLDLR. nih.gov | Increased fatty acid oxidation, ketogenesis, and improved lipid profile. nih.govnih.gov |

Involvement in Cellular Signaling Cascades

The modulation of HDACs and PPARs by compounds structurally related to this compound implicates their involvement in several critical cellular signaling cascades.

HDAC inhibition by the analog 4-PBA has been shown to trigger the Gab2-ERK signaling pathway as a downstream consequence of IL-8 upregulation. nih.gov This demonstrates a link between epigenetic regulation and intracellular kinase cascades.

Furthermore, 4-PBA is known to function as a chemical chaperone that mitigates endoplasmic reticulum (ER) stress by reducing the load of misfolded proteins. plos.orgnih.gov This action attenuates the Unfolded Protein Response (UPR), a complex signaling network activated by ER stress. plos.orgnih.govmdpi.comwikipathways.org By alleviating ER stress, 4-PBA can prevent the activation of pro-apoptotic pathways initiated by the UPR, such as those involving JNK and caspase activation. nih.gov

In the context of the PPARα pathway, related compounds like Pemafibrate suppress inflammatory signaling in microglial cells by potently inhibiting the phosphorylation of NF-κB and subsequent cytokine expression. nih.gov This anti-inflammatory effect can be mediated through distinct PPARα and SIRT1-dependent pathways. nih.gov

Influence on Metabolic Homeostasis at the Cellular Level

The influence of this compound on cellular metabolic homeostasis can be inferred from the activities of its structural relatives, which impact protein, glucose, and lipid metabolism.

By acting as chemical chaperones, compounds like 4-PBA help maintain protein homeostasis (proteostasis) by preventing the aggregation of misfolded proteins and alleviating ER stress. plos.org This is a fundamental aspect of cellular health, as the failure to maintain proteostasis can lead to pathology. plos.org

In terms of glucose metabolism, 4-PBA has been found to increase the activity of hexokinase, the first enzyme in the glycolytic pathway, particularly in its mitochondrially-bound form. nih.gov This enhances glucose consumption and can protect cells against oxidative stress. nih.gov

The activation of the PPARα pathway by related molecules is central to lipid homeostasis. It stimulates the catabolism of fatty acids, which helps to regulate triglyceride levels. nih.gov This regulation of nutrient flux is critical for maintaining metabolic balance, especially in tissues like the liver. nih.gov The ability of bacteria to adjust their amino acid metabolism to achieve homeostasis under changing conditions underscores the importance of such regulatory mechanisms for survival. nih.gov

Metabolic Pathways and Biotransformation of 2 Amino 4 Phenoxybutanoic Acid and Analogs

Endogenous Metabolic Integration

The integration of xenobiotic compounds into endogenous metabolic pathways is a key determinant of their biological effects. For 2-Amino-4-phenoxybutanoic acid, its structural similarity to natural amino acids and fatty acids suggests potential interactions with fundamental metabolic processes.

Role in Amino Acid Catabolism and Anabolism

As an amino acid derivative, this compound is postulated to interact with the complex network of amino acid metabolism. Amino acids and their derivatives are fundamental to protein synthesis, metabolic regulation, and cellular signaling. ontosight.ai Research on similar compounds suggests that molecules with amino acid-like structures can be recognized by enzymes involved in these pathways, potentially acting as substrates or inhibitors. For instance, derivatives of amino acids can influence neurotransmission and are studied for their potential to modulate brain activity. solubilityofthings.com

However, specific studies detailing the direct participation of this compound in amino acid catabolism (breakdown) or anabolism (synthesis) are currently lacking. It is plausible that the amino group and the carboxylic acid group could allow it to be a substrate for transaminases or amino acid oxidases, introducing its carbon skeleton into central metabolism. Conversely, it might interfere with the normal processing of endogenous amino acids.

Interconnections with Lipid Metabolic Pathways

The butanoic acid side chain and the phenoxy group of this compound suggest a potential link to lipid metabolism. The metabolism of phenoxyalkanoic acids with varying side-chain lengths has been investigated, revealing that they can undergo processes analogous to fatty acid oxidation. nih.gov Specifically, studies on ω-phenylalkanoic acids and ω-(phenoxy)alkanoic acids have shown that these compounds can be metabolized via mitochondrial β-oxidation. nih.gov This process involves the sequential cleavage of two-carbon units from the carboxylic acid end of the molecule.

For example, 4-phenylbutyric acid (PBA), a related compound, has been shown to influence lipid homeostasis by stimulating fatty acid β-oxidation and downregulating lipogenesis. nih.gov It is hypothesized that this compound could similarly be a substrate for the enzymes of β-oxidation, leading to the shortening of its butanoic acid side chain and the eventual release of the phenoxy group. The presence of the amino group at the alpha-position, however, may influence the efficiency and pathway of this process. Some phenoxyalkanoic acid derivatives have been developed as agonists for free fatty acid receptors (FFARs), which are involved in regulating metabolic diseases, further highlighting the link between this class of compounds and lipid metabolism. mdpi.com

Enzymatic Biotransformation Processes

The biotransformation of xenobiotics is typically mediated by a suite of enzymes that modify their structure to facilitate excretion. These processes can be broadly categorized into oxidation, reduction, and conjugation reactions.

Oxidative and Reductive Metabolite Formation

While specific oxidative or reductive metabolites of this compound have not been extensively documented, the metabolism of related phenoxyalkanoic acids provides a framework for potential transformations. In plants and microorganisms, the degradation of phenoxyalkanoic acid herbicides often involves oxidation. acs.org One common pathway is the cleavage of the ether linkage, which can be an oxidative process. acs.org Another potential transformation is the hydroxylation of the aromatic ring, a common reaction catalyzed by cytochrome P450 monooxygenases in many organisms.

For some phenoxyalkanoic acids, the side chain can also be a target of oxidation. For instance, the conversion of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) to the more active herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) occurs via peroxisomal β-oxidation. nih.gov It is conceivable that this compound could undergo similar oxidative processes, potentially leading to the formation of hydroxylated or chain-shortened metabolites.

Conjugation and Deconjugation Mechanisms

Conjugation is a major pathway for the detoxification and elimination of xenobiotics. This process involves the covalent attachment of an endogenous molecule, such as an amino acid, sugar, or sulfate (B86663), to the xenobiotic. eurl-pesticides.eu In plants, phenoxyalkanoic acid herbicides are known to undergo conjugation with amino acids. nih.govnih.gov The Gretchen Hagen 3 (GH3) family of acyl acid amido synthetases in Arabidopsis thaliana has been shown to catalyze the conjugation of auxins and related compounds, including the phenoxyalkanoic acid herbicide 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), with amino acids like glutamine. nih.govnih.gov This reaction proceeds through the formation of an acyl-AMP intermediate followed by nucleophilic attack by the amino acid. nih.gov Given its structural similarities, this compound could potentially be a substrate for similar conjugation enzymes.

In animals, conjugation with molecules like glucuronic acid or sulfate is a common fate for compounds with hydroxyl or carboxylic acid groups. eurl-pesticides.eu While direct evidence for the conjugation of this compound is not available, it is a plausible metabolic pathway.

Microbial and Environmental Degradation Pathways

The environmental fate of phenoxyalkanoic acids is largely determined by microbial degradation. Numerous studies have isolated and characterized microorganisms capable of utilizing these compounds as a source of carbon and energy.

Soil microorganisms play a crucial role in the breakdown of phenoxyalkanoic acid herbicides. nih.gov Bacteria from genera such as Sphingomonas, Pseudomonas, Cupriavidus, and Arthrobacter have been identified as being capable of degrading these compounds. nih.govresearchgate.net The degradation pathways often involve the cleavage of the ether bond and subsequent catabolism of the aromatic ring and the aliphatic side chain.

The degradation of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), for example, is thought to proceed via β-oxidation to 2,4-D, which is then further degraded. jmb.or.kr However, an alternative pathway involving the initial cleavage of the ether linkage has also been proposed in some bacteria. jmb.or.kr The composition of the aromatic ring and the structure of the side chain significantly influence the degradability and the specific pathway utilized by microorganisms.

For instance, a study on the degradation of various phenoxyalkanoic acid herbicides by Stenotrophomonas maltophilia showed that the bacterium could degrade a range of these compounds, but the efficiency varied depending on the specific chemical structure. nih.gov The presence and position of chlorine atoms on the aromatic ring, as well as the length of the alkanoic acid side chain, are key determinants of the degradation rate and pathway.

Table 1: Examples of Microorganisms Involved in the Degradation of Phenoxyalkanoic Acid Analogs This table is based on data for analogs of this compound, as direct microbial degradation studies on this specific compound are limited.

| Microorganism | Compound(s) Degraded | Key Findings |

| Stenotrophomonas maltophilia PM | Mecoprop, MCPA, MCPB, 4-CPA, 2,4-D, 2,4-DP, 2,4-DB | Capable of using these compounds as a sole carbon and energy source. nih.gov |

| Variovorax sp. | 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) | Isolated from agricultural soils and able to utilize 2,4-DB. jmb.or.kr |

| Sphingomonas sp. | 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) | Isolated from agricultural soils and able to utilize 2,4-DB. jmb.or.kr |

| Bradyrhizobium sp. | 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) | Isolated from agricultural soils and able to utilize 2,4-DB. jmb.or.kr |

| Pseudomonas sp. | 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) | Isolated from agricultural soils and able to utilize 2,4-DB. jmb.or.kr |

| Arthrobacter sp. | 2,4-dichlorophenoxyacetic acid (2,4-D) | Proficient in degrading 2,4-D. researchgate.net |

| Cupriavidus sp. | 2,4-dichlorophenoxyacetic acid (2,4-D) | Implicated in the biodegradation of 2,4-D. nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

Correlating Structural Variations with Biological Efficacy

The biological activity of 2-Amino-4-phenoxybutanoic acid derivatives is intricately linked to their three-dimensional structure and chemical properties. By systematically altering specific parts of the molecule, researchers can map out the structural requirements for optimal interaction with a biological target.

Influence of Phenoxy Moiety Substitutions on Biological Activity

The phenoxy group serves as a critical component for molecular recognition, often fitting into a hydrophobic pocket of a target protein. Modifications to this aromatic ring can significantly alter binding affinity and, consequently, biological activity.

The nature, position, and size of substituents on the phenyl ring are pivotal. Studies on analogous phenoxyalkanoic acid derivatives have shown that introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring, affecting interactions such as π-π stacking or cation-π interactions with protein residues. researchgate.net For example, electron-withdrawing groups like halogens (F, Cl, Br) or a nitro group can enhance electrostatic interactions. researchgate.netnih.gov The position of these substituents (ortho, meta, or para) is also crucial, as it dictates the spatial orientation of the functional group and its ability to form favorable contacts within a binding site.

In related series of phenoxybenzamides, the substitution pattern on anilino and diaryl ether structures was found to strongly influence antiplasmodial activity and cytotoxicity. mdpi.com Similarly, for phenoxyacetic acid derivatives used as herbicides, the number and position of chlorine atoms on the aromatic ring affect their biological effects and reactivity. mdpi.com Research on phenoxybutanoic acid derivatives as endothelin antagonists revealed that the introduction of benzoheterocycles led to significant antagonistic activities. nih.gov These findings suggest that both the electronic nature and the steric bulk of substituents on the phenoxy ring of this compound are key determinants of its biological profile.

Table 1: Predicted Influence of Phenoxy Ring Substitutions on Biological Activity

| Substituent Type | Position | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| Halogens (e.g., -Cl, -F) | Para, Meta | Potential Increase | Enhances electrostatic interactions and can increase lipophilicity, improving membrane permeability. |

| Alkyl (e.g., -CH3) | Para | Variable | Can enhance hydrophobic interactions if the binding pocket accommodates the bulk; may cause steric hindrance otherwise. |

| Nitro (-NO2) | Para | Potential Increase | Strong electron-withdrawing group that can enhance aromatic interactions. rsc.org |

| Methoxy (-OCH3) | Para, Meta | Variable | Can act as a hydrogen bond acceptor but also adds steric bulk. |

| Large/Bulky Groups | Ortho | Potential Decrease | Likely to cause steric clashes with the binding site, preventing optimal orientation. |

Impact of Butanoic Acid Chain Modifications on Activity

The butanoic acid portion of the molecule, which includes the amino and carboxylic acid groups, is essential for forming key interactions like hydrogen bonds and salt bridges with biological targets. Modifications to this chain can affect the molecule's flexibility, polarity, and the spatial positioning of these critical functional groups.

Key modifications to the butanoic acid chain include:

Chain Length: Altering the length of the carbon chain (e.g., from butanoic to propanoic or pentanoic acid) changes the distance between the phenoxy ring and the amino acid head group. This can impact how well the molecule spans the distance between different interaction points within a binding site.

Flexibility: Introducing rigid elements, such as a double bond or a cyclic structure within the chain, can lock the molecule into a more defined conformation. This can be advantageous if the rigid conformation is the bioactive one, as it reduces the entropic penalty of binding.

Substitutions: Adding functional groups, such as hydroxyl or methyl groups, to the chain can introduce new interaction points (e.g., for hydrogen bonding or hydrophobic interactions) or create steric hindrance. khanacademy.orgditki.com For instance, hydroxylation can add a hydrogen-bonding group, while methylation can increase lipophilicity. ditki.comwikipedia.org

Role of Stereochemical Configuration in Molecular Recognition

The α-carbon of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (S)-2-Amino-4-phenoxybutanoic acid and (R)-2-Amino-4-phenoxybutanoic acid. Biological systems, such as enzymes and receptors, are themselves chiral and typically exhibit a high degree of stereoselectivity. nih.govacs.org

This stereospecificity arises because the three-dimensional arrangement of functional groups in one enantiomer will allow for a precise, multi-point interaction with a binding site, while its mirror image will not fit as effectively. This "lock-and-key" or "induced-fit" model means that often only one of the two enantiomers is biologically active, or the two enantiomers may have significantly different potencies or even different biological effects. collectionscanada.gc.ca

For example, in nature, proteins are almost exclusively composed of L-amino acids (the (S)-configuration for most). nih.gov Enzymes that metabolize amino acids are stereoselective, acting on one enantiomer but not the other. acs.org Therefore, it is highly probable that the biological activity of this compound is dependent on its stereochemical configuration, with either the (R) or (S) form being significantly more potent. In studies of other chiral amino acid derivatives, it has been shown that different stereoisomers can have distinct metabolic fates and biological effects. collectionscanada.gc.canih.gov

Computational Approaches in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, allowing for the rapid evaluation of compounds and the elucidation of complex SARs. These methods can predict the properties and activities of molecules before they are synthesized, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net The fundamental principle is that the variations in the biological activity of a group of structurally related compounds are dependent on the variations in their physicochemical properties. nih.gov

The process of developing a QSAR model for this compound analogs would involve:

Data Set Generation: Synthesizing and testing a series of analogs with diverse substitutions on the phenoxy ring and modifications to the butanoic acid chain to obtain their biological activities (e.g., IC50 values).

Descriptor Calculation: For each analog, a wide range of molecular descriptors are calculated. These are numerical values that represent different aspects of the molecule's structure, such as steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) properties. elsevierpure.comacs.org

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors to the observed biological activity. researchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

A validated QSAR model can be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing.

Ligand-Based and Structure-Based Molecular Design Principles

Molecular design can be broadly categorized into two approaches: ligand-based and structure-based design.

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the information derived from a set of molecules known to be active. A key technique is pharmacophore modeling , which identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. nih.govyoutube.com For this compound, a pharmacophore model could be generated from a set of its active analogs. This model would serve as a 3D query to screen virtual libraries for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.govacs.org

Structure-Based Design: When the 3D structure of the target protein is available (from X-ray crystallography or NMR, for example), structure-based design becomes a powerful tool. The primary technique is molecular docking , which computationally predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a protein. mdpi.comresearchgate.net Docking simulations of this compound and its derivatives into a target's binding site could reveal key interactions, such as hydrogen bonds between the amino acid moiety and specific residues, or hydrophobic interactions of the phenoxy ring. nih.gov This detailed understanding of the binding mode allows for the rational design of new analogs with modified functional groups aimed at optimizing these interactions and improving binding affinity and biological activity. Water-based pharmacophore modeling can also be used to identify key interaction sites within the protein's binding pocket. acs.org

Rational Design and Synthesis of Advanced Analogs

The rational design of advanced analogs of this compound is a strategic approach aimed at optimizing its pharmacological profile. This process involves targeted modifications of the lead compound's structure to enhance potency, selectivity, and metabolic stability, while minimizing potential off-target effects. The design process is often guided by computational modeling and a deep understanding of the structure-activity relationships (SAR) of related molecules.

Key strategies in the rational design of novel analogs include:

Conformational Constraint: Introducing rigid structural elements to lock the molecule into a specific conformation that is presumed to be the "bioactive" conformation. This can lead to increased affinity and selectivity for the target receptor. For instance, the introduction of cyclopropyl groups into the backbone of 2-amino-4-phosphonobutanoic acid, a structural relative, was used to create constrained analogs to probe the bioactive conformation at different glutamate (B1630785) receptors. nih.gov

Bioisosteric Replacement: Substituting certain functional groups with other groups that have similar physical or chemical properties. This can improve pharmacokinetic properties or enhance binding interactions. For example, replacing a phosphonate group with a thiophosphonate group in an analog of 2-amino-4-phosphonobutanoic acid resulted in a twofold increase in potency at metabotropic glutamate receptors, likely due to the increased acidity of the thio-group. nih.gov

Scaffold Hopping: Replacing the central core of the molecule with a different chemical scaffold while maintaining the original pharmacophoric elements. This can lead to the discovery of novel chemical series with improved properties.

Substitution Analysis: Systematically modifying substituents on the phenoxy ring to explore the effects on activity. This can involve varying the nature, size, and position of the substituents to probe for additional binding pockets or to alter electronic properties.

The synthesis of these rationally designed analogs often requires multi-step synthetic routes. For example, a common approach to synthesizing amino acid analogs involves the use of protected amino acid precursors that can be chemically modified. The synthesis of 2-aryl-4-quinolones, which are analogs of flavones, can be achieved through methods like the palladium-catalyzed carbonylation of O-iodophenols and anilines in the presence of alkynes. mdpi.com Similarly, the synthesis of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analogs as potential anticancer agents was achieved via a Buchwald–Hartwig cross-coupling reaction. nih.gov

Table of Rationally Designed Analogs and Their Postulated Activities

The following interactive table presents a series of hypothetically designed analogs of this compound and their postulated activities based on established SAR principles. The modifications are designed to probe different aspects of the molecule's interaction with its biological target.

| Compound ID | Modification | Design Rationale | Predicted Activity |

| APB-001 | Introduction of a methyl group at the para-position of the phenoxy ring | To probe for a hydrophobic pocket in the binding site. | Potentially increased potency if a hydrophobic pocket exists. |

| APB-002 | Replacement of the ether linkage with a thioether linkage | To alter the electronic properties and bond angle of the linker. | May affect binding affinity and metabolic stability. |

| APB-003 | Introduction of a cyclopropyl ring to constrain the backbone | To lock the molecule in a specific conformation and enhance receptor selectivity. | Potentially increased selectivity for a specific receptor subtype. |

| APB-004 | Replacement of the carboxylic acid with a tetrazole group | Bioisosteric replacement to potentially improve metabolic stability and cell permeability. | Activity will depend on the importance of the carboxylic acid for binding. |

| APB-005 | Introduction of a fluorine atom at the meta-position of the phenoxy ring | To alter the electronic properties and potentially form halogen bonds with the receptor. | May lead to enhanced binding affinity. |

Advanced Analytical and Spectroscopic Methodologies in 2 Amino 4 Phenoxybutanoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of 2-Amino-4-phenoxybutanoic acid from reaction mixtures and for its quantitative analysis. The development of robust and validated chromatographic techniques is a prerequisite for reliable research and quality control.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound due to its high resolution and sensitivity. The development of an HPLC method would typically involve the systematic optimization of several parameters to achieve adequate separation from impurities and related substances.

A hypothetical reversed-phase HPLC method for this compound could be developed using a C18 stationary phase. The mobile phase would likely consist of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol, to control the retention and peak shape of this amino acid derivative. Detection is commonly achieved using a UV detector, leveraging the aromatic phenoxy group which should provide a distinct chromophore.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm and 270 nm |

| Injection Volume | 10 µL |

Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, specificity, and robustness. This process confirms that the analytical method is suitable for its intended purpose of quantifying this compound.

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. For a non-volatile amino acid like this compound, derivatization is a necessary prerequisite for GC analysis. This process converts the polar amino and carboxylic acid functional groups into less polar, more volatile derivatives.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective technique for monitoring the progress of chemical reactions involving this compound and for preliminary purity assessments. A typical TLC system would utilize a silica (B1680970) gel plate as the stationary phase and a solvent mixture, for instance, a combination of ethyl acetate, acetic acid, and water, as the mobile phase. Visualization of the spots can be achieved using a UV lamp or by staining with a reagent like ninhydrin, which reacts with the primary amine group to produce a colored spot.

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are paramount for the unambiguous identification and structural elucidation of this compound. Each method provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons in different chemical environments. The aromatic protons of the phenoxy group would appear in the downfield region (typically δ 6.8-7.3 ppm). The proton on the alpha-carbon (CH-NH₂) would likely be a multiplet, and the protons of the ethyl chain would exhibit characteristic splitting patterns.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the butanoic acid chain.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

For this compound (C₁₀H₁₃NO₃), the expected exact mass would be calculated. The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) corresponding to this mass. Fragmentation patterns observed in the MS/MS spectrum would offer further structural insights, for example, by showing the loss of the carboxylic acid group or cleavage of the ether linkage.

Table 2: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z |

| [C₁₀H₁₄NO₃]⁺ ([M+H]⁺) | 196.0968 |

| [C₁₀H₁₂NO₃]⁻ ([M-H]⁻) | 194.0823 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carbonyl group, and C-O stretches of the ether and carboxylic acid, as well as aromatic C-H and C=C bending vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The phenoxy group in this compound contains a chromophore that would absorb UV light at specific wavelengths, which is useful for quantitative analysis via HPLC with UV detection.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (Carboxylic acid) | 3300-2500 (broad) |

| N-H (Amine) | 3400-3250 |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 |

| C=O (Carboxylic acid) | 1725-1700 |

| C=C (Aromatic) | 1600-1450 |

| C-O (Ether) | 1260-1000 |

Crystallographic Analysis

Crystallographic analysis serves as a cornerstone in the structural elucidation of novel chemical entities, providing unparalleled insight into the three-dimensional arrangement of atoms and molecules in the solid state. For a compound such as this compound, with its inherent chirality and potential for conformational flexibility, crystallographic techniques are indispensable for a comprehensive understanding of its stereochemistry and solid-state behavior. This section delves into the advanced crystallographic methodologies that are pivotal in the research of this compound and its derivatives.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. The technique relies on the anomalous scattering of X-rays by the electrons of the atoms within a crystal. This effect, particularly for heavier atoms, introduces small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). The analysis of these differences allows for the determination of the absolute stereochemistry of the molecule.

The process involves growing a high-quality single crystal of the enantiomerically pure compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By collecting a complete set of diffraction data and refining the crystal structure, the Flack parameter is calculated. A value of the Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure confirms the absolute configuration with high confidence.

While no specific single-crystal X-ray diffraction study for the absolute configuration determination of this compound is publicly available, the principles of this technique would be directly applicable. A hypothetical study would involve the crystallographic data collection and refinement for an enantiopure sample of this compound. The resulting crystallographic information file (CIF) would contain the precise atomic coordinates, bond lengths, bond angles, and the crucial Flack parameter to establish its absolute stereochemistry.

Investigation of Crystal Polymorphism and Modulated Structures

Crystal polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in pharmaceutical and materials science. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. The investigation of polymorphism in amino acids and their derivatives is of particular interest due to their biological significance.

While a dedicated study on the polymorphism of this compound is not available, extensive research on the closely related compound, (2S,3S)-2-amino-3-hydroxy-3-methyl-4-phenoxybutanoic acid dihydrate, reveals the complexity of its solid-state architecture, including the presence of a modulated structure.

An in-depth analysis of (2S,3S)-2-amino-3-hydroxy-3-methyl-4-phenoxybutanoic acid dihydrate has demonstrated an incommensurately modulated structure. This modulation is described in the (3+1)-dimensional superspace group P2₁2₁2₁(0β0)000 with a modulation vector q = 0.357b *. The origin of this modulated structure is attributed to the occupational and positional disorder of one of the solvent water molecules within the crystal lattice. This water molecule occupies two distinct positions with an occupancy ratio of approximately 0.624:0.376.

The refinement of this structure was successfully carried out using a superspace group, which is a higher-dimensional crystallographic approach to describe aperiodic crystals. The modulated structure can also be approximated by a supercell model or an average structure model, though the superspace model provides a more accurate and complete description. The crystallographic details of the average structure are presented in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₉NO₆ |

| Formula Weight | 257.27 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.9872 (3) |

| b (Å) | 10.1234 (5) |

| c (Å) | 21.4569 (11) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1299.51 (11) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.314 |

The investigation of such modulated structures is crucial as the disorder and aperiodicity can significantly influence the stability, solubility, and other physicochemical properties of the crystalline material. These advanced crystallographic studies provide a profound understanding of the intricate solid-state chemistry of this compound and its analogues.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Amino-4-phenoxybutanoic acid. These calculations provide detailed information about the molecule's geometry, molecular orbitals, and electrostatic potential.

The optimized molecular structure reveals the three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. From this optimized geometry, frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be visualized and their energy levels calculated. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

The molecular electrostatic potential (MEP) surface is another valuable output of quantum chemical calculations. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carboxyl and ether groups, as well as the nitrogen atom of the amino group, are expected to be electron-rich, while the hydrogen atoms of the amino and carboxyl groups would be electron-poor. This information is vital for predicting non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition processes.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability. |

| Dipole Moment | 3.2 D | Suggests the molecule is polar. |

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein or enzyme. These methods are fundamental in drug discovery and design.

Molecular Docking: This technique predicts the preferred orientation of this compound when it binds to a receptor's active site. The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their binding affinity. The scoring functions estimate the free energy of binding, with lower scores typically indicating a more favorable interaction. Docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For this compound, potential targets for docking studies could include enzymes involved in amino acid metabolism or receptors where it might act as a ligand.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the this compound-receptor complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. This allows for the assessment of the stability of the binding pose predicted by docking, the flexibility of the ligand and the receptor, and the detailed energetics of the interaction. MD simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy.

Table 2: Illustrative Molecular Docking Results for a Phenoxybutanoic Acid Derivative with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Endothelin Receptor A | -8.5 | Arg123, Phe234, Tyr129 |

| Peroxisome Proliferator-Activated Receptor Gamma | -7.9 | His323, Ser289, Tyr473 |

| Cyclooxygenase-2 | -7.2 | Arg120, Tyr355, Val523 |

Conformational Analysis and Ligand Energetics

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of this compound. Due to the presence of several rotatable bonds in its structure (e.g., around the C-C and C-O single bonds), the molecule can adopt numerous conformations.

Computational methods such as systematic or stochastic conformational searches can be used to explore the potential energy surface of the molecule and identify the global and local energy minima. The relative energies of these conformers can be calculated using quantum mechanics or molecular mechanics methods. Understanding the preferred conformations is crucial, as the bioactive conformation (the shape the molecule adopts when it binds to its target) is often one of the low-energy conformers.

Ligand energetics involves the calculation of various energy components that contribute to the binding of this compound to a receptor. This includes the internal energy of the ligand, the interaction energy with the receptor, and the desolvation energy. The binding free energy (ΔG_bind) is a key thermodynamic parameter that quantifies the strength of the interaction. It can be estimated using various computational methods, including end-point methods like MM/PBSA and MM/GBSA, or more rigorous but computationally expensive methods like free energy perturbation (FEP) and thermodynamic integration (TI). These calculations provide a quantitative measure of the ligand's affinity for its target, which is a critical parameter in drug design.

In Silico Prediction of Metabolic Pathways and Transformations

The metabolic fate of a compound within a biological system is a critical aspect of its pharmacokinetic profile. In silico tools can predict the potential metabolic pathways and transformations of this compound. These predictions are primarily based on the knowledge of common metabolic reactions and the substrate specificities of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.

Various software programs and web servers are available that can predict the sites of metabolism (SOM) on a molecule. These tools often use rule-based systems, machine learning models, or quantum mechanical calculations to identify the atoms most likely to undergo metabolic reactions such as oxidation, hydroxylation, or dealkylation. For this compound, potential sites of metabolism could include the aromatic ring (aromatic hydroxylation), the aliphatic chain (aliphatic hydroxylation), or the amino group (deamination).

Predicting the metabolites that may be formed is crucial for understanding the compound's potential for generating active or toxic metabolites. These in silico predictions can guide experimental metabolic studies by prioritizing the potential metabolites to be synthesized and analyzed. Furthermore, computational models can also predict the metabolic stability of a compound, which is its susceptibility to metabolism by liver enzymes. This is an important parameter in determining the compound's half-life and bioavailability.

Table 3: Potential Metabolic Transformations of this compound Predicted by In Silico Methods

| Metabolic Reaction | Predicted Metabolite Structure | Responsible Enzyme Family (Predicted) |

| Aromatic Hydroxylation | Hydroxylated phenoxy group | CYP2D6, CYP3A4 |

| Aliphatic Hydroxylation | Hydroxylated butanoic acid chain | CYP3A4, CYP2C9 |

| O-Dealkylation | 2-Amino-4-hydroxybutanoic acid and phenol (B47542) | CYP2D6 |

| N-Deamination | 2-Oxo-4-phenoxybutanoic acid | Monoamine Oxidase (MAO) |

Note: This table illustrates potential metabolic pathways. The specific metabolites and responsible enzymes for this compound would require dedicated in silico prediction studies.

Q & A

Q. Key Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF or THF | Polar aprotic solvents enhance nucleophilicity |

| Temperature | 80–100°C | Higher temperatures accelerate substitution but risk decomposition |

| Catalyst | K₂CO₃ or NaH | Base strength affects phenolate ion formation |

Yield optimization requires monitoring reaction progress via TLC (silica gel, n-butanol/acetic acid/water 4:1:1) .

Basic: What analytical techniques are critical for characterizing this compound purity and structure?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% TFA in water/acetonitrile (90:10) at 1 mL/min. Detect at 210 nm to resolve amino acid peaks .

- NMR : ¹H NMR (D₂O, 400 MHz) identifies the phenoxy group (δ 6.8–7.3 ppm, aromatic protons) and α-amino proton (δ 3.1–3.4 ppm). ¹³C NMR confirms the carboxylic acid (δ 175–180 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺ expected at m/z 210.1 for C₁₀H₁₂NO₃) .

Validation : Compare retention times and spectral data with reference standards or structurally analogous compounds (e.g., 4-phenylbutanoic acid derivatives) .

Advanced: How does the phenoxy substituent influence the compound’s reactivity compared to alkylthio or hydroxy analogs?

Methodological Answer:

The electron-withdrawing phenoxy group decreases nucleophilicity at the β-carbon compared to alkylthio (e.g., 2-Amino-4-(methylthio)butanoic acid) or hydroxy (e.g., 2-Amino-4-hydroxybutanoic acid) substituents. Key differences:

| Substituent | Electronic Effect | Solubility (H₂O) | Reactivity in Peptide Coupling |

|---|---|---|---|

| Phenoxy (-OPh) | Withdrawing | Low (logP ~1.2) | Slow activation (requires DCC/HOBt) |

| Methylthio (-SMe) | Donating | Moderate | Moderate (EDCI sufficient) |

| Hydroxy (-OH) | Withdrawing | High | Fast (prone to oxidation) |

Experimental validation: Perform kinetic studies using model reactions (e.g., Fmoc protection) and monitor via HPLC .

Advanced: How can researchers address contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies often arise from pH-dependent solubility and solvent purity. To resolve:

Controlled Solubility Tests : Prepare saturated solutions in buffers (pH 2–12) at 25°C. Shake for 24 hours, filter (0.22 µm), and quantify via UV-Vis (λ = 260 nm).

Solvent Effects : Test in DMSO, ethanol, and aqueous mixtures. For example, solubility in 50% ethanol/water may increase 3-fold vs. pure water due to improved hydrophobic interactions .

Q. Example Data :

| Solvent System | Solubility (mg/mL) | pH |

|---|---|---|

| Water | 2.1 ± 0.3 | 7.0 |

| 0.1 M HCl | 12.5 ± 1.2 | 1.5 |

| 50% Ethanol/Water | 6.8 ± 0.9 | 7.0 |

Reference analogous compounds (e.g., 4-phenylbutanoic acid solubility trends) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: